2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE
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Overview
Description
2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-cyclopentylacetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom. The presence of these functional groups contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated benzene derivative reacts with the tetrazole intermediate.
Acylation: The final step involves the acylation of the tetrazole-chlorophenyl intermediate with cyclopentylacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-cyclopentylacetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit specific enzymes involved in the inflammatory response.
Biological Research: It has been investigated for its antimicrobial properties, demonstrating activity against certain bacterial and fungal strains.
Pharmaceutical Development: The compound is being studied for its potential use in developing new drugs for treating diseases such as cancer and infectious diseases.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX), which play a role in the inflammatory response, thereby reducing inflammation.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating signaling pathways involved in cell growth and proliferation.
DNA Interaction: It has been suggested that the compound can interact with DNA, potentially leading to the inhibition of DNA replication and transcription in certain cells.
Comparison with Similar Compounds
2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-cyclopentylacetamide can be compared with other similar compounds, such as:
2-[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl-1-(phenyl)ethanone: This compound also contains a chlorophenyl group and a heterocyclic ring, but with a triazole instead of a tetrazole ring.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit diverse biological activities and can be used in similar research applications.
Thiazole Derivatives: Thiazole-containing compounds, like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol, have shown potential in medicinal chemistry and biological research.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-12-8-4-3-7-11(12)14-17-19-20(18-14)9-13(21)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFAVUZLQBOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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